5-Aminopyridine-2-thiol

カタログ番号 B112406

CAS番号:

27885-56-9

分子量: 126.18 g/mol

InChIキー: IRWJNUZWLWRDON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

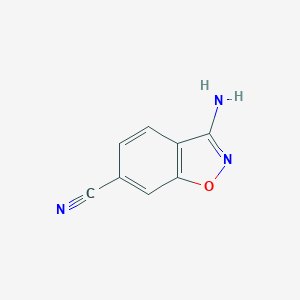

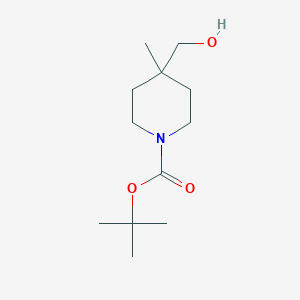

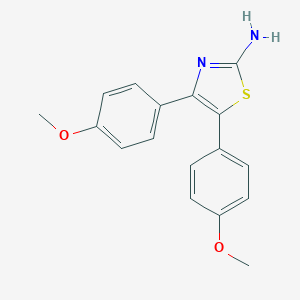

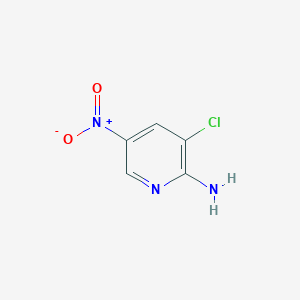

5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .

Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-2-thiol is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .科学的研究の応用

-

Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry

- Application : 2-aminopyrimidine derivatives have been used in the development of antitrypanosomal and antiplasmodial drugs .

- Method : The derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Synthesis of Diverse Biological Molecules

- Field : Drug Discovery

- Application : 2-Aminopyridine is known for the synthesis of diverse biological molecules .

- Method : Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Results : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

-

Schiff Bases of Pyridine Derivatives

- Field : Bioactive Ligands and Chemosensors

- Application : Schiff bases derived from pyridine-2-carbohydrazide with 5-nitrofuran-2-aldehyde & 5-nitrothiophene-2-aldehyde .

- Method : The compound could selectively detect F− and CO3−2 ions over other interfering anions .

- Results : The Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

-

Genotoxic Impurity Detection

- Field : Analytical Chemistry

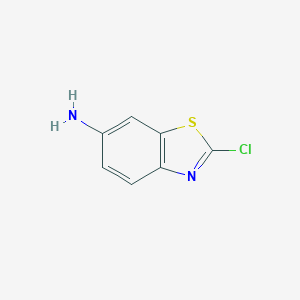

- Application : A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine in a model active pharmaceutical ingredient (API) tenoxicam (TNX), has been developed and validated .

- Method : The HPLC-UV method was used for the determination of GTI 5-amino-2-chloropyridine in API TNX .

- Results : The developed analytical method toward the target compounds was accurate, and the achieved limit of detection and limit of quantification values for the target compound 5-amino-2-chloropyridine were 0.015 and 0.048 μg mL −1, respectively .

-

Environmental Remediation

- Field : Environmental Science

- Application : Covalent organic frameworks, a new type of porous materials, have been widely developed in this field due to their advantages of easy modification and high specific surface area .

- Method : These materials are used in various environmental remediation processes, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

- Results : Covalent organic frameworks with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

- Photoredox Catalysis in Drug Discovery

- Field : Pharmaceutical Industry

- Application : Visible-light photoredox catalysis has attracted tremendous interest within the synthetic community. This activation mode potentially provides a more sustainable and efficient platform for the activation of organic molecules, enabling the invention of many controlled radical-involved reactions under mild conditions .

- Method : Many pharmaceutical companies across the globe aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

特性

IUPAC Name |

5-amino-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(2-Amino-benzothiazol-6-yl)-acetamide

22307-44-4

2-Amino-3-Chloro-5-Nitropyridine

22353-35-1

(1S,2R)-2-Aminocyclopentanol hydrochloride

225791-13-9

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

2291-58-9

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)